3-({[(tert-butoxy)carbonyl]amino}methyl)-4-methoxy-4-oxobutanoic acid
CAS No.: 2703779-55-7
Cat. No.: VC11545672
Molecular Formula: C11H19NO6
Molecular Weight: 261.27 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.
![3-({[(tert-butoxy)carbonyl]amino}methyl)-4-methoxy-4-oxobutanoic acid - 2703779-55-7](/images/no_structure.jpg)
Specification
CAS No. | 2703779-55-7 |
---|---|
Molecular Formula | C11H19NO6 |
Molecular Weight | 261.27 g/mol |
IUPAC Name | 4-methoxy-3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-4-oxobutanoic acid |
Standard InChI | InChI=1S/C11H19NO6/c1-11(2,3)18-10(16)12-6-7(5-8(13)14)9(15)17-4/h7H,5-6H2,1-4H3,(H,12,16)(H,13,14) |
Standard InChI Key | QEPSONLKTZFXKQ-UHFFFAOYSA-N |
Canonical SMILES | CC(C)(C)OC(=O)NCC(CC(=O)O)C(=O)OC |
Introduction
Chemical and Structural Properties
Molecular Characteristics
The compound’s molecular structure features a central gamma-keto acid backbone (4-oxobutanoic acid) substituted with a Boc-protected aminomethyl group at the 3-position and a methoxy ester at the 4-position. Key physicochemical properties include:
Property | Value |
---|---|
Molecular Formula | C₁₁H₁₉NO₆ |
Molecular Weight | 261.27 g/mol |
Exact Mass | 261.12123733 Da |
Topological Polar Surface | 102 Ų |
Hydrogen Bond Donors | 2 |
Hydrogen Bond Acceptors | 6 |
Rotatable Bonds | 8 |
These properties, derived from computational and experimental analyses, underscore the compound’s moderate polarity and conformational flexibility. The Boc group (tert-butoxycarbonyl) is a sterically bulky protecting group that shields primary amines from undesired reactions during synthesis, while the methoxy ester enhances solubility in organic solvents.
Synthesis and Manufacturing
Stepwise Synthesis Protocol
The synthesis involves a two-step strategy to install the Boc group and methoxy ester:
Step 1: Boc Protection of the Amine
A primary amine precursor reacts with di-tert-butyl dicarbonate (Boc₂O) in the presence of triethylamine (Et₃N) as a base. This step proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of Boc₂O, releasing tert-butanol as a byproduct.
Step 2: Esterification and Purification
The intermediate undergoes methoxy esterification using methanol and an acid catalyst (e.g., H₂SO₄). Subsequent purification via vacuum distillation or column chromatography isolates the final product in high yield (typically 75–85%).
Industrial-Scale Considerations
Patent literature highlights analogous processes for related gamma-keto esters, emphasizing the importance of halogenation and oxidative steps to introduce functional diversity . For example, EP1097919A2 details the halogenation of γ-keto esters using N-bromosuccinimide (NBS) or sulfuryl chloride, which could be adapted for derivatives of this compound . Critical parameters include:
-
Temperature control (0–25°C) to minimize side reactions.
-
Stoichiometric use of halogenating agents to ensure complete conversion .
Applications in Organic and Medicinal Chemistry
Peptide Synthesis
The Boc group’s acid-labile nature makes this compound indispensable in solid-phase peptide synthesis (SPPS). It temporarily protects amino groups during coupling reactions, preventing unintended side-chain interactions. Deprotection is achieved under mild acidic conditions (e.g., trifluoroacetic acid), leaving other functional groups intact.
Pharmaceutical Intermediates
The compound serves as a precursor to HIV protease inhibitors and enzyme inhibitors. For instance, its structural analogs are intermediates in synthesizing optically active epoxypropane derivatives, which are pivotal for drugs like Ro31-8959 and VX478 . The gamma-keto acid moiety also participates in aldol condensations to form carbon-carbon bonds in complex alkaloids.
Comparative Analysis of Structural Analogs
The table below contrasts this compound with related Boc-protected gamma-keto acids:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Methyl (3S)-3-{[(Boc)amino}-4-oxopentanoate | C₁₂H₂₁NO₅ | Additional methyl group enhances lipophilicity. |
4-(4-Boc-piperazin-1-yl)-4-oxobutanoic acid | C₁₃H₂₃N₂O₅ | Piperazine ring enables metal coordination. |
(S)-2-Boc-amino-3-(4-methoxyphenyl)propanoate | C₁₆H₂₃NO₅ | Aryl substituent aids π-π stacking in drug design. |
Research Advancements and Future Directions
Catalytic Asymmetric Syntheses
Recent studies explore enantioselective routes to gamma-keto acids using organocatalysts like proline derivatives. Such methods could streamline the production of chiral intermediates for antiviral agents .
Green Chemistry Initiatives
Efforts to replace halogenated solvents (e.g., dichloromethane) with ionic liquids or supercritical CO₂ aim to reduce environmental impact while maintaining reaction efficiency .
Targeted Drug Delivery Systems
Functionalization of the methoxy ester with polyethylene glycol (PEG) chains is being investigated to improve the compound’s pharmacokinetic profile in prodrug formulations.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume